molecular formula C22H14ClN5O3 B2368325 2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1396865-12-5

2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2368325
CAS No.: 1396865-12-5
M. Wt: 431.84
InChI Key: KSILNXWWSZPMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a fascinating chemical entity due to its unique structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" typically involves multi-step organic reactions. The initial steps often include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps may involve the coupling of the oxadiazole intermediate with chlorophenyl derivatives and pyridopyrimidine scaffolds under controlled conditions, such as temperature, solvent, and catalyst presence.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms to enhance yield and purity. Scalability considerations include efficient solvent recovery systems and environmentally friendly reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions including:

  • Reduction: Generally, the addition of hydrogen or removal of oxygen, facilitated by reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution Reactions: Involves replacing one atom or group of atoms in a molecule with another, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.

  • Reduction: Lithium aluminium hydride in anhydrous ether.

  • Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols, and substitution may result in halo derivatives.

Scientific Research Applications

This compound has various scientific research applications:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential antibacterial and antifungal properties.

  • Medicine: Investigated for its role in the development of new therapeutic agents targeting specific proteins or enzymes.

  • Industry: Utilized in the manufacture of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The chlorophenyl and oxadiazole moieties interact with the active sites of these targets, modulating their activity and leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Comparing "2-{[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" with other similar compounds reveals its unique structural features and reactivity profile:

  • Similar Compounds: Other pyridopyrimidines and oxadiazoles with different substituents or ring systems.

This compound stands out due to its innovative synthesis methods, versatile reactivity, and broad range of applications, making it a valuable subject of ongoing research in multiple scientific disciplines.

Properties

IUPAC Name

2-[[3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN5O3/c23-17-8-2-1-6-15(17)20-25-21(31-26-20)16-7-5-10-27(22(16)30)13-14-12-19(29)28-11-4-3-9-18(28)24-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSILNXWWSZPMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.